4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline
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Overview
Description
4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 2-fluorophenol with 2-(trifluoromethyl)aniline under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a drug candidate for various therapeutic applications is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorophenoxy)-2-(trifluoromethyl)benzene
- 4-(2-Fluorophenoxy)-2-(trifluoromethyl)phenol
- 4-(2-Fluorophenoxy)-2-(trifluoromethyl)benzoic acid
Uniqueness
4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a trifluoromethyl group can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-fluorophenoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-10-3-1-2-4-12(10)19-8-5-6-11(18)9(7-8)13(15,16)17/h1-7H,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKLMSKCXDEVRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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